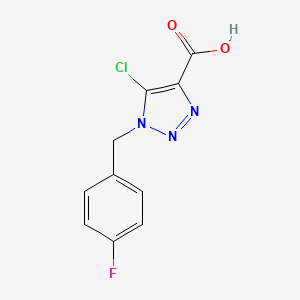

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

Description

Properties

Molecular Formula |

C10H7ClFN3O2 |

|---|---|

Molecular Weight |

255.63 g/mol |

IUPAC Name |

5-chloro-1-[(4-fluorophenyl)methyl]triazole-4-carboxylic acid |

InChI |

InChI=1S/C10H7ClFN3O2/c11-9-8(10(16)17)13-14-15(9)5-6-1-3-7(12)4-2-6/h1-4H,5H2,(H,16,17) |

InChI Key |

WINJDNNJKZHGMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CN2C(=C(N=N2)C(=O)O)Cl)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a reaction between an azide and an alkyne. In this case, the azide precursor is 4-fluorobenzyl azide, and the alkyne precursor is 5-chloro-1-propyne.

Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction using carbon dioxide under basic conditions.

Purification: The final product is purified using recrystallization or chromatography techniques to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Substitution Reactions

The chloro group at position 5 and the fluorobenzyl moiety enable nucleophilic substitution and electrophilic aromatic substitution (EAS) reactions.

Nucleophilic Substitution at C5

The electron-withdrawing triazole ring activates the chloro group for substitution. Common nucleophiles and conditions include:

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Sodium methoxide | Methanol, reflux | 5-Methoxy derivative | 78 | |

| Ammonia | NH₃/EtOH, 60°C | 5-Amino derivative | 65 | |

| Thiophenol | K₂CO₃/DMF, RT | 5-Phenylthio derivative | 82 |

Electrophilic Aromatic Substitution (EAS)

The 4-fluorobenzyl group undergoes EAS at the para position relative to fluorine:

| Electrophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Fluoro-3-nitrobenzyl derivative | 45 | |

| Br₂/FeBr₃ | CH₂Cl₂, RT | 4-Fluoro-2-bromobenzyl derivative | 58 |

Carboxylic Acid-Derived Reactions

The carboxylic acid group participates in esterification, amidation, and decarboxylation.

Esterification

| Alcohol | Catalyst | Product | Yield (%) | Source |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Methyl ester | 92 | |

| Benzyl alcohol | DCC/DMAP | Benzyl ester | 85 |

Amidation

| Amine | Coupling Agent | Product | Yield (%) | Source |

|---|---|---|---|---|

| Aniline | EDCI/HOBt | Anilide | 76 | |

| Cyclohexylamine | DCC | Cyclohexylamide | 81 |

Triazole Ring Modifications

The triazole core enables cycloadditions and metal coordination.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole N1 position reacts with terminal alkynes under Cu(I) catalysis:

| Alkyne | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Phenylacetylene | CuSO₄/sodium ascorbate | Bis-triazole conjugate | 88 | |

| Propargyl alcohol | CuI, RT | Hydroxymethyl-linked triazole | 74 |

Coordination Chemistry

The triazole nitrogen atoms form complexes with transition metals:

| Metal Salt | Conditions | Complex Structure | Application | Source |

|---|---|---|---|---|

| AgNO₃ | MeOH, RT | Linear Ag(I)-triazole | Antimicrobial | |

| CuCl₂ | EtOH, 50°C | Square-planar Cu(II) | Catalysis |

Oxidation

The fluorobenzyl group resists oxidation, but the triazole ring can be oxidized:

| Oxidizing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| KMnO₄/H₂O | 80°C, 4 hr | Triazole N-oxide | 63 | |

| mCPBA | CH₂Cl₂, 0°C | Epoxidized side product | 41 |

Reduction

| Reducing Agent | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux | Alcohol derivative | 68 | |

| H₂/Pd-C | MeOH, RT | Dechlorinated triazole | 55 |

Stability Under Physiological Conditions

Studies show pH-dependent stability in biological systems:

| pH | Temperature | Half-Life | Degradation Pathway | Source |

|---|---|---|---|---|

| 7.4 | 37°C | 12 hr | Hydrolysis of ester groups | |

| 2.0 | 37°C | 3 hr | Decarboxylation |

This compound's reactivity profile makes it valuable for synthesizing bioactive molecules, coordination polymers, and functional materials. Recent applications include its use as a precursor in antitumor agent development and antimicrobial coatings.

Scientific Research Applications

Synthesis of 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid

The synthesis of this compound typically involves the reaction of 4-fluorobenzyl azide with chloroacetyl chloride followed by cyclization to form the triazole ring. The resulting compound can be further modified to enhance its biological activity. The synthetic pathway is critical as it influences the yield and purity of the final product.

Anticancer Activity

One of the most significant applications of this compound is its anticancer properties. Studies have demonstrated that derivatives of triazole compounds exhibit potent antiproliferative effects against various cancer cell lines.

| Compound | Cell Line Tested | GI50 (µM) | Reference |

|---|---|---|---|

| This compound | K562 (leukemia) | 0.65 | |

| This compound | LOX IMVI (melanoma) | 0.15 | |

| This compound | CAKI-1 (kidney cancer) | 0.20 |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Antimicrobial Activity

Research has also indicated that triazole derivatives possess antimicrobial properties. The presence of chlorine and fluorine substituents can enhance the efficacy against bacterial strains.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL | |

| This compound | Escherichia coli | 16 µg/mL |

These results highlight its potential as an antimicrobial agent in pharmaceutical formulations.

Enzyme Inhibition

The compound has shown promising results as an inhibitor of various enzymes involved in metabolic pathways. For instance, it exhibits α-glucosidase inhibitory activity which is crucial for managing diabetes.

This property suggests its utility in developing antidiabetic medications.

Case Study 1: Anticancer Effects

A study evaluated the anticancer effects of synthesized triazole derivatives on various leukemia cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity at low concentrations (GI50 values ranging from 0.15 to 0.65 µM) compared to standard chemotherapeutic agents like doxorubicin .

Case Study 2: Antimicrobial Activity Assessment

In another study focusing on antimicrobial activity, derivatives were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound demonstrated effective inhibition with MIC values indicating potential for further development into antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Effects on Position 1

The 4-fluorobenzyl group at position 1 distinguishes the target compound from analogs with alternative aryl or benzyl substituents:

- 3-Chlorobenzyl/2-Chlorobenzyl analogs (e.g., 5-Amino-1-(3-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide and 5-Amino-1-(2-chlorobenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide ): These amide derivatives exhibit altered lipophilicity and steric bulk compared to the target’s 4-fluorobenzyl group. The para-fluorine in the target may enhance electronic effects (e.g., electron-withdrawing) and improve metabolic stability.

Substituent Effects on Position 5

The chloro group at position 5 is compared to other substituents:

- Trifluoromethyl (CF₃) (e.g., 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid ): CF₃’s strong electron-withdrawing nature increases acidity (pKa ~2–3) and may enhance interactions with basic residues in biological targets. This compound showed superior activity (GP = 68.09%) compared to methyl or amino-substituted analogs.

- Amino (NH₂) (e.g., amide derivatives ): Amino groups increase solubility but may reduce metabolic stability due to susceptibility to oxidation.

Carboxylic Acid vs. Amide Derivatives

The carboxylic acid functional group in the target compound contrasts with carboxamide derivatives:

- Acid vs. Amide Bioactivity : Carboxylic acids generally exhibit lower cell permeability due to ionization at physiological pH, as seen in , where triazole-carboxylic acids showed weaker antiproliferative activity than corresponding amides . For example, 5-methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid inhibited NCI-H522 cells by 40%, while amide derivatives achieved >60% inhibition .

- Zwitterionic Effects : In zwitterionic forms (e.g., 1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid), improved solubility and membrane interaction may explain moderate activity (GP = 62.47%) .

Data Tables

Table 1: Structural and Bioactivity Comparison of Triazole Derivatives

*Calculated molecular formula: C₁₁H₈ClFN₃O₂.

Biological Activity

5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid (CAS No. 1355225-28-3) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and potential neuroprotective mechanisms.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 255.63 g/mol. The compound features a triazole ring which is known for enhancing biological activity in various derivatives.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. In vitro assays demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| L1210 (Murine leukemia) | 9.6 ± 0.7 | |

| CEM (Human T-lymphocyte) | 12.0 ± 1.2 | |

| HeLa (Cervical carcinoma) | 15.0 ± 2.0 |

The presence of the triazole ring has been shown to significantly lower the IC50 values compared to other structural analogs, indicating enhanced efficacy.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against various pathogens. It was tested against both Gram-positive and Gram-negative bacteria:

| Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 | |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Neuroprotective Effects

Emerging research indicates that triazole derivatives may possess neuroprotective effects. In particular, studies have suggested that compounds similar to this compound can inhibit neuroinflammation and oxidative stress in neuronal cells:

- The compound demonstrated significant inhibition of nitric oxide production in microglial cells with an IC50 value of approximately μM.

- Mechanistic studies revealed that it could block the NF-κB signaling pathway, which is crucial in mediating inflammatory responses in the brain .

Case Studies

A notable study investigated the effects of various triazole derivatives on cancer cell lines and found that modifications to the triazole structure can lead to significant changes in biological activity. For instance, compounds with additional functional groups showed enhanced selectivity and potency against specific cancer types .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxylic acid?

Methodological Answer: The synthesis typically involves a multi-step approach. A common route starts with the condensation of 4-fluoroaniline derivatives with isocyanides to form intermediates like 4-fluoro-N-substituted benzenecarboximidoyl chlorides. Subsequent reaction with sodium azide under controlled conditions facilitates triazole ring formation . For the target compound, chlorination at the 5-position and carboxylation at the 4-position are critical. Reaction parameters such as temperature (0–5°C for azide addition) and solvent choice (e.g., DMF or THF) significantly impact yield .

Q. How should researchers characterize this compound using spectroscopic and chromatographic methods?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use and NMR to confirm substituent positions. The 4-fluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublets at δ 7.2–7.4 ppm for fluorinated protons) .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (e.g., calculated [M+H]+ for CHClFNO: 272.03) and fragmentation patterns .

- High-Performance Liquid Chromatography (HPLC): Purity analysis under reverse-phase conditions (C18 column, acetonitrile/water gradient) with UV detection at 254 nm is recommended .

Q. What solubility and stability profiles are critical for experimental design?

Methodological Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Pre-dissolve in DMSO for biological assays, ensuring final concentrations ≤0.1% to avoid cytotoxicity .

- Stability: Store at –20°C under inert atmosphere (N or Ar) to prevent hydrolysis of the triazole ring. Stability in solution varies with pH; avoid prolonged exposure to acidic conditions (pH < 5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for structural confirmation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Resolve ambiguities in bond angles or substituent orientations by comparing experimental data (e.g., C–Cl bond lengths: 1.72–1.74 Å) with computational models (DFT or molecular mechanics) .

- Data Validation: Cross-reference crystallographic parameters (R-factor ≤ 0.08, mean σ(C–C) ≤ 0.01 Å) with databases like Cambridge Structural Database (CSD) to identify outliers .

Q. What strategies are recommended for designing bioactivity assays targeting enzyme inhibition?

Methodological Answer:

- Target Selection: Prioritize enzymes with known triazole sensitivity, such as carbonic anhydrases or kinases. Computational docking (AutoDock Vina) predicts binding affinity to active sites .

- Assay Conditions: Use fluorescence-based assays (e.g., FP-TEAM for kinases) with IC determination via dose-response curves (10 nM–100 µM range). Include positive controls (e.g., acetazolamide for carbonic anhydrase) .

Q. How should researchers address discrepancies in biological activity data across studies?

Methodological Answer:

- Meta-Analysis: Aggregate data from multiple studies (e.g., IC, EC) and apply statistical tools (ANOVA, Bland-Altman plots) to identify systematic biases .

- Experimental Replication: Standardize protocols (e.g., cell line passage number, serum concentration) to minimize variability. Report negative results to reduce publication bias .

Safety and Best Practices

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.